5-Amino-3-(3-fluorophenyl)isoxazole - 119162-50-4

5-Amino-3-(3-fluorophenyl)isoxazole

Catalog Number: EVT-1476230
CAS Number: 119162-50-4
Molecular Formula: C9H7FN2O
Molecular Weight: 178.166
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Amino-3-(3-fluorophenyl)isoxazole is a heterocyclic organic compound featuring both an isoxazole ring and a fluorinated phenyl substituent. This compound belongs to a class of compounds known as aminopyrazoles, which are recognized for their diverse pharmacological activities. [] In scientific research, 5-amino-3-(3-fluorophenyl)isoxazole serves as a valuable building block for the synthesis of more complex molecules with potential biological activities.

Synthesis Analysis

The synthesis of (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (which shares structural similarities with 5-amino-3-(3-fluorophenyl)isoxazole) involves a multi-step procedure. While specific details for the synthesis of 5-amino-3-(3-fluorophenyl)isoxazole are not available in the provided literature, the synthesis of similar compounds like (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone can offer insights. []

4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione

  • Compound Description: This compound serves as a precursor in the synthesis of various Schiff base derivatives. These derivatives were tested for their antibacterial and antifungal activities with some exhibiting moderate antifungal activity against Candida species. []

S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives

  • Compound Description: This series of compounds were synthesized and investigated for their potential antifungal, anti-inflammatory, and antitumor properties. Molecular docking studies suggested potential for these activities in several synthesized structures. []

methyl [(3R,7S)-7-{[5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carbonyl]amino}-3-methyl-2-oxo-2,3,4,5,6,7-hexahydro-1H-12,8-(metheno)-1,9-benzodiazacyclotetradecin-15-yl]carbamate

  • Compound Description: This compound is a potent and selective Factor XIa (FXIa) inhibitor. It exhibits excellent efficacy in preclinical thrombosis models with minimal effects on hemostasis and shows promising oral bioavailability. []
  • Relevance: This compound features a 5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole moiety, highlighting the importance of substituted phenyl rings and amine groups for biological activity, similar to 5-Amino-3-(3-fluorophenyl)isoxazole. Both compounds feature a halogenated phenyl group connected to a five-membered nitrogen-containing heterocycle, albeit with different substitutions and a distinct heterocycle in this compound. []

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

  • Compound Description: ASP5854 is a novel, potent, and selective dual antagonist of adenosine A1 and A2A receptors. It displays efficacy in animal models of Parkinson's disease and cognition, improving motor impairments and enhancing cognitive function. []
  • Relevance: Although structurally distinct from 5-Amino-3-(3-fluorophenyl)isoxazole, ASP5854 showcases the biological relevance of incorporating an amino group and a halogenated phenyl ring within a heterocyclic scaffold. While ASP5854 utilizes a pyrazine ring, both compounds share the common feature of an amino group para to the connection point of the fluorinated phenyl ring. []

5-Amino-3-methyl-1,2-oxazole-4-carbonitrile

  • Compound Description: The crystal structure of this compound reveals a planar isoxazole ring and an sp2 hybridized amine nitrogen. The molecules are linked by N—H⋯N hydrogen bonds, forming two-dimensional arrays. []

5-Amino-3-methyl-4-ureidoisoxazoles

  • Compound Description: This group of compounds, derived from 5-amino-3-methyl-4-isoxazolecarboxylic acid azide, were tested for their antileucemic activity. []
  • Relevance: This class of compounds are structurally analogous to 5-Amino-3-(3-fluorophenyl)isoxazole, sharing the 5-amino-3-methylisoxazole core structure. The presence of the 4-ureido group and the absence of the 3-fluorophenyl substituent highlight potential areas for structural modification and their impact on biological activity compared to 5-Amino-3-(3-fluorophenyl)isoxazole. []

5-amino-1H-pyrrole-3-carboxamide derivatives

  • Compound Description: These derivatives are synthesized through a formal [3 + 2] cycloaddition between ynamides and unprotected isoxazol-5-amines catalyzed by AgNTf2. This method provides efficient access to these functionalized pyrrole derivatives. []
  • Relevance: This synthesis utilizes isoxazol-5-amines as starting materials, highlighting the versatility of the isoxazole scaffold present in 5-Amino-3-(3-fluorophenyl)isoxazole for constructing diverse heterocyclic systems. []

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide

  • Compound Description: This compound is a new cannabimimetic designer drug with a highly substituted pyrazole skeleton. Its structure was elucidated using NMR spectroscopy and mass spectrometry. []
  • Relevance: While possessing a pyrazole ring instead of an isoxazole, this compound shares structural similarities with 5-Amino-3-(3-fluorophenyl)isoxazole, including a halogenated phenyl group and an amide substituent. Comparing their pharmacological profiles could provide insights into the structure-activity relationships of these heterocyclic scaffolds. []

1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-fluorophenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea

  • Compound Description: This compound is a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor that exhibits significant antipsoriatic effects in a K14-VEGF transgenic mouse model of psoriasis. []

5-(4-fluorophenyl)-1H-pyrazol-3-amine

  • Compound Description: The crystal structure of this pyrazole derivative was determined by X-ray diffraction, and its electronic properties were analyzed using DFT calculations. []

2-amino-4-(3-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (C16H13FN2O2)

  • Compound Description: This compound’s crystal structure was determined by X-ray diffraction, revealing its triclinic crystal system and P-1 space group. []
  • Relevance: Although structurally distinct from 5-Amino-3-(3-fluorophenyl)isoxazole, this compound emphasizes the recurring motif of a fluorophenyl group within medicinal chemistry. Analyzing the biological activities of both compounds could provide insights into the influence of different core structures on their pharmacological profiles. []

3-(4-fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole (1)

  • Compound Description: This compound represents a promising lead for the development of isoform-selective casein kinase (CK) 1 inhibitors. Modifications with chiral iminosugar scaffolds at the C5 position of the isoxazole ring were explored to enhance its selectivity. []
  • Relevance: This compound shares the isoxazole ring and a fluorophenyl substituent with 5-Amino-3-(3-fluorophenyl)isoxazole. The differences in substitution patterns and the presence of the pyridin-4-yl group in this compound offer insights into the structure-activity relationship for CK1 inhibition compared to the potential activities of 5-Amino-3-(3-fluorophenyl)isoxazole. []
  • Compound Description: These compounds, 3,5-AB-CHMFUPPYCA and its regioisomer, feature a pyrazole core, potentially acting as bioisosteres for indazole rings found in synthetic cannabinoids. []
  • Relevance: Although based on a pyrazole core rather than isoxazole, these compounds share similarities with 5-Amino-3-(3-fluorophenyl)isoxazole, including the presence of a fluorophenyl substituent and an amide side chain. Investigating their pharmacological profiles might offer insights into the structure-activity relationships for cannabinoid receptor activity compared to 5-Amino-3-(3-fluorophenyl)isoxazole. []

4-((5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

  • Compound Description: This benzenesulfonic acid derivative, synthesized through an unexpected ring closure reaction, exhibits antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin. []
  • Relevance: This compound, while structurally distinct from 5-Amino-3-(3-fluorophenyl)isoxazole, highlights the biological significance of incorporating fluorophenyl groups within drug design. It also emphasizes the importance of exploring diverse heterocyclic frameworks, such as the 1,2,3-triazole and 1,3,4-thiadiazole systems present in this compound, for discovering novel antimicrobial agents compared to the potential activities of 5-Amino-3-(3-fluorophenyl)isoxazole. []

4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine

  • Compound Description: The crystal structure of this pyrazole derivative reveals significant dihedral angles between the pyrazole ring and its substituents. Its crystal packing is dominated by N—H⋯N hydrogen bonds. []
  • Relevance: Although based on a pyrazole core instead of isoxazole, this compound shares the presence of a fluorophenyl and an amino group with 5-Amino-3-(3-fluorophenyl)isoxazole. Comparing their structural features and potential biological activities might unveil valuable insights into the structure-activity relationships influenced by the heterocyclic core and substituent variations. []

4-(4-Fluorophenyl)-2-methyl-3-(1-oxy-4-pyridyl)isoxazol-5(2H)-one

  • Compound Description: This compound is an isoxazolone derivative studied for its potential as a p38 mitogen-activated protein kinase (MAPK) inhibitor. []

2-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)tricyclo[3.3.1.13,7]decane-2-carboxylic Acid (NTRC-844)

  • Compound Description: NTRC-844 is a selective antagonist for the rat neurotensin receptor type 2 (NTS2). It exhibits analgesic activity in animal pain models, but its mechanism of action might not involve calcium mobilization. []
  • Relevance: Though structurally distinct from 5-Amino-3-(3-fluorophenyl)isoxazole, NTRC-844 highlights the pharmacological relevance of fluorophenyl-substituted heterocycles in targeting G protein-coupled receptors (GPCRs) like NTS2. []

(4-Fluorophenyl)pyrazole

  • Compound Description: This compound readily undergoes protonation in the presence of strong acids like 2,4,6-trinitrophenol, forming salts. This behavior contrasts with the analogous isoxazole derivative, emphasizing the impact of the heterocyclic ring on acid-base properties. []
  • Relevance: This compound differs from 5-Amino-3-(3-fluorophenyl)isoxazole in the heterocyclic core, featuring a pyrazole ring instead of isoxazole. This comparison highlights the influence of even subtle changes in heterocycle structure on the chemical and potentially biological properties of these compounds. []

4-({(1E,2E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]allylidene}amino)-1H-1,2,4-triazole-5(4H)-thione

  • Compound Description: The crystal structure of this compound reveals a trans configuration about both the methene and acyclic N=C bonds. It forms chains along the b-axis through N—H⋯N hydrogen bonds. []
  • Relevance: While structurally distinct from 5-Amino-3-(3-fluorophenyl)isoxazole, this compound shares the presence of a 4-fluorophenyl group. Analyzing its biological activity could provide insights into the contribution of this moiety to its pharmacological profile, compared to the potential activities of 5-Amino-3-(3-fluorophenyl)isoxazole. []

20. 11-{amino}pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one

  • Compound Description: The crystal structure of this compound shows specific distances between the carbonyl oxygen, amine nitrogen, and nearby carbon atoms. []
  • Relevance: While structurally distinct from 5-Amino-3-(3-fluorophenyl)isoxazole, this compound highlights the recurring theme of incorporating fluorophenyl groups in diverse molecular scaffolds for drug discovery. []

2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione

  • Compound Description: This thiazole derivative, synthesized via Claisen–Schmidt condensation, displays potent antimitotic activity against various human tumor cell lines. It exhibits favorable drug-like properties based on SwissADME predictions. []
  • Relevance: Although structurally distinct from 5-Amino-3-(3-fluorophenyl)isoxazole, this compound emphasizes the importance of incorporating fluorophenyl groups in designing biologically active molecules. []

4-({(1E,2E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]allylidene}amino)-5-methyl-1H-1,2,4-triazole-5(4H)-thione

  • Compound Description: The crystal structure of this compound reveals a trans configuration about the methene and acyclic N=C bonds. Its crystal packing is characterized by inversion dimers formed through N—H⋯S hydrogen bonds. []
  • Relevance: This compound, while structurally distinct from 5-Amino-3-(3-fluorophenyl)isoxazole, highlights the recurring theme of incorporating fluorophenyl groups within heterocyclic scaffolds in medicinal chemistry. []

(E)-4-amino-N′-(1-(4-fluorophenyl)propylidene)benzohydrazide (C16H16FN3O)

  • Compound Description: This benzohydrazide derivative's crystal structure belongs to the orthorhombic crystal system and adopts the Pbca space group. []
  • Relevance: This compound highlights the recurring motif of fluorophenyl groups in medicinal chemistry, similar to 5-Amino-3-(3-fluorophenyl)isoxazole. Analyzing their biological activities could provide insights into the impact of different core structures on their pharmacological profiles. []

t-butyl 7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate (C26H36FN3O6S)

  • Compound Description: This compound’s crystal structure was determined through X-ray diffraction analysis. It crystallizes in the monoclinic crystal system and belongs to the P21 space group. []
  • Relevance: This compound, although structurally distinct from 5-Amino-3-(3-fluorophenyl)isoxazole, emphasizes the recurring motif of a fluorophenyl group within medicinal chemistry. []

(Z)-4-(((4-fluorophenyl)amino)(furan-2-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

  • Compound Description: This compound's crystal structure was determined through X-ray diffraction. It belongs to the triclinic crystal system and adopts the P-1 space group. []
  • Relevance: Although structurally distinct from 5-Amino-3-(3-fluorophenyl)isoxazole, this compound highlights the recurring motif of a fluorophenyl group within medicinal chemistry. []

(4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-fluorophenyl)methanone ([18F]FBAT)

  • Compound Description: [18F]FBAT is a radiolabeled compound developed for PET/MR imaging of inducible nitric oxide synthase (iNOS) activity. It showed promising results in preclinical studies using a mouse model of lipopolysaccharide-induced brain inflammation. []
  • Relevance: Although structurally distinct from 5-Amino-3-(3-fluorophenyl)isoxazole, [18F]FBAT emphasizes the relevance of incorporating fluorophenyl moieties in designing molecules for imaging and therapeutic applications. []

S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195)

  • Compound Description: RO3201195 is a potent and selective inhibitor of p38 MAP kinase with high oral bioavailability. It exhibits a unique hydrogen bonding interaction with threonine 106 in the ATP binding pocket of p38α, contributing to its selectivity. []
  • Relevance: Although featuring a pyrazole ring instead of isoxazole, RO3201195 shares structural similarities with 5-Amino-3-(3-fluorophenyl)isoxazole, particularly the presence of a fluorophenyl group and an amino substituent on the heterocyclic core. This comparison highlights the significance of these groups in achieving potency and selectivity for kinase inhibition. []

N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide hydrochloride

  • Compound Description: This compound is an improved AKT inhibiting compound. [, ]
  • Relevance: This compound shares a structural similarity with 5-Amino-3-(3-fluorophenyl)isoxazole as it contains a fluorophenyl group. [, ]

4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine

  • Compound Description: The crystal structure of this compound is stabilized by intermolecular N—H⋯N and N—H⋯O hydrogen bonds. []
  • Relevance: Although featuring a pyrazole ring instead of an isoxazole ring, this compound shares structural similarities with 5-Amino-3-(3-fluorophenyl)isoxazole, including a halogenated phenyl group and an amino substituent. []

4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine

  • Compound Description: In the crystal structure of this compound, the packing is stabilized by intermolecular N—H⋯N and N—H⋯F hydrogen bonds. []
  • Relevance: Although based on a pyrazole core instead of isoxazole, this compound shares similarities with 5-Amino-3-(3-fluorophenyl)isoxazole, including the presence of a fluorophenyl group. []

5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine

  • Compound Description: This compound was synthesized by reacting 3-fluorobenzoic acid with thiosemicarbazide. Its crystal structure shows the formation of centrosymmetric dimers through N—H⋯N hydrogen bonds. []
  • Relevance: This compound, although based on a 1,3,4-thiadiazole core instead of isoxazole, shares similarities with 5-Amino-3-(3-fluorophenyl)isoxazole, particularly the 3-fluorophenyl substituent at the same position of the heterocycle. This common feature suggests potential similarities in their physicochemical properties. []

(2S)-(3-Fluorophenyl)-(1S)-(5-oxotetrahydrofuran-2-yl)ethyl]carbamic Acid tert-Butyl Ester

  • Compound Description: This lactone serves as a key intermediate in the synthesis of an aspartyl protease inhibitor. Its preparation involves a multi-step synthesis starting from (S)-BOC-(3-fluorophenyl)alanine. []
  • Relevance: This compound highlights the versatility of fluorophenyl-containing building blocks, similar to the 3-fluorophenyl group in 5-Amino-3-(3-fluorophenyl)isoxazole, in constructing complex molecules with potential therapeutic applications. []

3-(3-amino-4-bromophenyl)benzo[d]isoxazole-5-amine

  • Compound Description: This compound was synthesized through a multi-step process involving nitration and reduction reactions. []

N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine

  • Compound Description: This compound was synthesized by reacting 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethylisoxazole. []
  • Relevance: This compound highlights the utility of 5-aminoisoxazoles, the core structure of 5-Amino-3-(3-fluorophenyl)isoxazole, in synthesizing Schiff bases with potential biological activity. []

6-Chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine and its derivatives

  • Compound Description: This compound and its derivatives, designed based on molecular docking studies, showed promising antifungal activity, some even surpassing the activity of abacavir. []
  • Relevance: Although structurally distinct, these compounds and 5-Amino-3-(3-fluorophenyl)isoxazole share a common theme in medicinal chemistry: the incorporation of halogenated phenyl rings within heterocyclic scaffolds to achieve desired biological activities. []

2-{[(3-Fluorophenyl)amino]methylidene}-3-oxobutanenitrile and 5-{[(3-Fluorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione

  • Compound Description: The crystal structures of these compounds, analyzed using X-ray diffraction and DFT calculations, reveal distinct hydrogen bonding patterns and molecular geometries. []
  • Relevance: While structurally distinct from 5-Amino-3-(3-fluorophenyl)isoxazole, these compounds highlight the recurring motif of incorporating 3-fluorophenyl groups in medicinal chemistry. []

4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile

  • Compound Description: The crystal structure of this compound reveals significant dihedral angles between the pyrazole ring and its substituents. Its crystal packing is characterized by N—H⋯N hydrogen bonds. []
  • Relevance: Although based on a pyrazole core instead of isoxazole, this compound shares similarities with 5-Amino-3-(3-fluorophenyl)isoxazole, including the presence of a fluorophenyl and an amino group. []

(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones

  • Compound Description: This class of compounds exhibits an antipsychotic-like profile in behavioral tests but, unlike typical antipsychotics, does not bind to dopamine receptors. Further evaluation revealed seizure-inducing effects in aged rodents. Subsequent structural modifications led to the development of 5-(substituted aminoacetamide) analogues with a similar pharmacological profile but without the seizure liability. []
  • Relevance: Although structurally distinct from 5-Amino-3-(3-fluorophenyl)isoxazole, these compounds highlight the importance of exploring diverse pharmacological profiles and potential side effects of compounds with similar structural elements, such as the fluorophenyl group and the presence of a pyrazole ring, a bioisostere of the isoxazole ring. []

2,4-Diamino-6-((1-(7-fluoro-1-(4-fluorophenyl)-4-oxo-3-phenyl-4H-quinolizin-2-yl)ethyl)amino)pyrimidine-5-carbonitrile

  • Compound Description: This compound is a potent and selective PI3Kδ inhibitor with an improved pharmacokinetic profile compared to previously reported inhibitors. It demonstrates superior efficacy in preclinical models of hematological cancers. []
  • Relevance: Although structurally distinct from 5-Amino-3-(3-fluorophenyl)isoxazole, this compound emphasizes the continued relevance of incorporating fluorophenyl moieties within drug design to target specific kinases for therapeutic intervention. []

3-(pyridin-3-yl)isoxazol-5(4H)-one

  • Compound Description: This compound serves as a precursor for synthesizing various pyridyl isoxazol-5-one derivatives. These derivatives are prepared through reactions with diverse reagents, including aryl aldehydes, hydrazine hydrate, phosphorus oxychloride, and Vilsmeier-Haack reagents. []
  • Relevance: This compound features an isoxazol-5(4H)-one ring, highlighting the synthetic versatility of the isoxazole scaffold found in 5-Amino-3-(3-fluorophenyl)isoxazole for creating diverse heterocyclic compounds. []

Isoindole (5-methyl-isoxazole-3-yl)-[2-(5-methyl-isoxazol-3-yl)2,3-dihydro-isoindol-1-ylidene]amine

  • Compound Description: This isoindole derivative, containing two 5-methyl-isoxazole-3-yl units, exhibits antifungal activity. []
  • Relevance: This compound showcases the potential of incorporating the 5-methyl-isoxazole-3-yl motif, a key structural feature present in 5-Amino-3-(3-fluorophenyl)isoxazole, within larger frameworks for developing antifungal agents. []

2-Amino-3-cyano-4-(4-fluorophenyl)-4H-benzo[h]chromene

  • Compound Description: This benzo[h]chromene derivative, synthesized using a multicomponent reaction, has its structure confirmed by X-ray crystallography, revealing a boat conformation for the six-membered ring containing a C=C double bond. []
  • Relevance: While structurally distinct from 5-Amino-3-(3-fluorophenyl)isoxazole, this compound highlights the recurring motif of incorporating fluorophenyl groups in designing biologically active molecules. []

5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine

  • Compound Description: This compound is a key intermediate in the synthesis of novel amine derivatives evaluated for anticancer activity. Its synthesis involves a microwave-assisted reaction to form the oxadiazole ring. []
  • Relevance: Although structurally distinct from 5-Amino-3-(3-fluorophenyl)isoxazole, this compound showcases the utility of incorporating fluorophenyl groups within heterocyclic frameworks for exploring potential anticancer agents. []

Properties

CAS Number

119162-50-4

Product Name

5-Amino-3-(3-fluorophenyl)isoxazole

IUPAC Name

3-(3-fluorophenyl)-1,2-oxazol-5-amine

Molecular Formula

C9H7FN2O

Molecular Weight

178.166

InChI

InChI=1S/C9H7FN2O/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,11H2

InChI Key

ZPEKGYYUYANHBK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C2=NOC(=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.